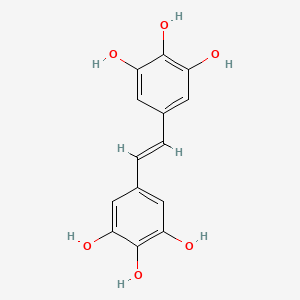

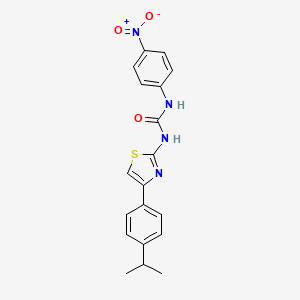

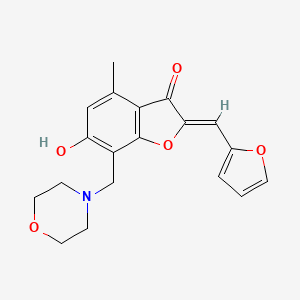

5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Without specific information on “5,5’-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol”, it’s difficult to provide a detailed analysis . Typically, such analysis would involve looking at the types of bonds present, the geometry of the molecule, and any functional groups present.Aplicaciones Científicas De Investigación

Catalytic Behavior in Methanol-to-Olefins Reaction

Research indicates that the addition of aromatic molecules like 5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol in the methanol-to-olefins reaction over HZSM-5 catalysts can significantly impact the activity and selectivity of the reaction. It was found that adding a low concentration of such aromatic molecules enhances methane and ethene formation, alters the ratio of propene to ethene, and leads to methylation of aromatic rings at the expense of higher olefins (Sun et al., 2014).

Role in Conversion of Methanol into Hydrocarbons

Studies have shown that in the conversion of methanol to hydrocarbons over acidic zeolite H-ZSM-5, compounds like 5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol play a significant role. Specifically, ethene appears to be formed exclusively from xylenes and trimethylbenzenes, while propene and higher alkenes are formed from alkene methylations and interconversions. This implies a distinct separation in the formation mechanisms of ethene and higher alkenes (Svelle et al., 2006).

Photoluminescent Properties

Research into photoluminescent materials has involved the synthesis and spectroscopy of compounds structurally similar to 5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol. These compounds exhibit significant photoluminescent properties, showing fluorescence emission upon excitation at various wavelengths. This is attributed to hydrogen-bond-assisted interactions between chromophores in the solid state, making them potentially useful in various optical applications (Sierra & Lahti, 2004).

Quantum Chemical Modeling in Catalysis

Quantum chemical modeling studies involving compounds like 5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol have provided insights into catalytic reactions such as methanol conversion over zeolites. These studies help in understanding the reaction mechanisms and barriers, which is crucial for optimizing catalytic processes (Svelle et al., 2009).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with other molecules. This is often discussed in the context of drugs interacting with biological systems. Unfortunately, without specific information on “5,5’-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol”, it’s difficult to provide a detailed analysis .

Safety and Hazards

Propiedades

IUPAC Name |

5-[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]benzene-1,2,3-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6/c15-9-3-7(4-10(16)13(9)19)1-2-8-5-11(17)14(20)12(18)6-8/h1-6,15-20H/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIXFZJBOJTTET-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=CC2=CC(=C(C(=C2)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C/C2=CC(=C(C(=C2)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

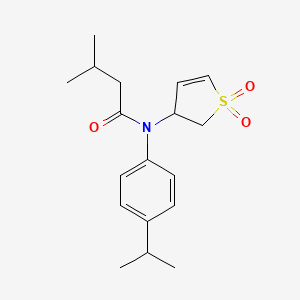

![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2763967.png)

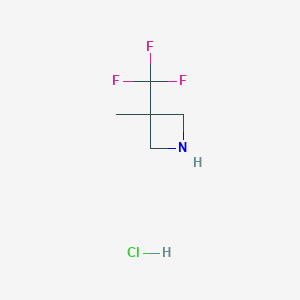

![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2763968.png)

![1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2763978.png)

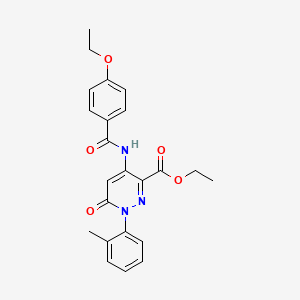

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2763981.png)